molecular formula C24H23NO3 B12312256 3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid

3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid

Cat. No.: B12312256
M. Wt: 373.4 g/mol
InChI Key: PXRCDPVYRPKGGI-UHFFFAOYSA-N
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Description

3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a benzyl group, a carbamoyl group, and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can yield benzoic acid derivatives, while reduction of the carbamoyl group can produce amines.

Scientific Research Applications

3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid
  • 3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-ethylpropanoic acid
  • 3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-propylpropanoic acid

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C24H23NO3/c1-16(24(27)28)12-18-8-5-9-20(14-18)22-15-19(10-11-21(22)23(25)26)13-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3,(H2,25,26)(H,27,28)

InChI Key

PXRCDPVYRPKGGI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O

Origin of Product

United States

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